molecular formula C9H10FN3 B1449421 (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388048-44-9

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B1449421
M. Wt: 179.19 g/mol
InChI Key: FZVIUZDQOLUFGS-UHFFFAOYSA-N
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Description

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine, also known as FMBI, is an organic compound commonly used in research laboratories. FMBI is a member of the benzo[d]imidazol-2-yl family of compounds and is used in a variety of scientific applications. FMBI is a versatile compound that has many uses in biochemical and physiological research, including synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study conducted by Vishwanathan and Gurupadayya (2014) focused on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. This research highlights the importance of benzimidazole derivatives in developing new compounds with potential applications in various scientific fields. The synthesized analogues were characterized using IR, H NMR, C NMR, and mass spectral data, laying the groundwork for further investigation into their properties and applications Vishwanathan & Gurupadayya, 2014.

Antimicrobial and Antitumor Activities

Al-Hakimi et al. (2020) explored the synthesis of metal complexes derived from Schiff base 2-aminomethylbenzimidazole and their biological activities. The study revealed that the cadmium (II) complex exhibits significant antifungal and antibacterial activities, with notable cytotoxicity against MCF-7, Hep G2, and HCT 116 cells. This demonstrates the potential of benzimidazole derivatives in developing new antimicrobial agents and cancer treatments Al-Hakimi et al., 2020.

Catalytic and Material Science Applications

A unique study by Chen et al. (2020) investigated the metal-induced and oxygen insertion reactions of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with cobalt. The research uncovered a metal and valence-dependent process for obtaining large molecules, highlighting the versatility of benzimidazole derivatives in catalysis and material science. This process is significant for selectively synthesizing complex molecules unachievable through common organic synthesis methods Chen et al., 2020.

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds based on benzimidazole and studied their effectiveness as corrosion inhibitors for N80 steel in HCl solution. Their findings indicate that these compounds exhibit significant inhibition efficiency, providing a potential eco-friendly solution for corrosion protection in industrial applications Yadav, Sarkar, & Purkait, 2015.

Fluorescence and Sensing Applications

Research by Wen-yao (2012) focused on the synthesis and fluorescence properties of a Zn2+ fluorescent probe based on benzimidazole derivatives. The compound demonstrated strong fluorescence upon coordination with Zn2+, indicating its potential as a fluorescent probe for detecting Zn2+ ions. Such applications are crucial for environmental monitoring and biological imaging Wen-yao, 2012.

properties

IUPAC Name

(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-5-6(10)2-3-7-9(5)13-8(4-11)12-7/h2-3H,4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVIUZDQOLUFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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